molecular formula C19H15FN2O2 B2878487 (3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone CAS No. 955916-57-1

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone

Cat. No. B2878487
CAS RN: 955916-57-1
M. Wt: 322.339
InChI Key: IEOUICYCKRYRLO-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone is a chemical compound that has been extensively researched in recent years due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies and has been found to possess a wide range of therapeutic properties.

Scientific Research Applications

Synthesis and Structural Characterization

The compound and its derivatives are subjects of synthetic chemistry research, aiming to explore novel methods for their synthesis and to understand their structural characteristics. For instance, novel series of arylisoxazole-phenylpiperazines designed for acetylcholinesterase inhibition and evaluated for their biological activities highlight the importance of structural variation in achieving potent biological effects (Saeedi et al., 2019). Another study focuses on the synthesis, crystal structure, and antitumor activity of a compound related to the target molecule, emphasizing the significance of crystallography in determining molecular interactions and biological properties (Tang & Fu, 2018).

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of compounds structurally similar to “(3,4-dihydroisoquinolin-2(1H)-yl)(5-(4-fluorophenyl)oxazol-2-yl)methanone” has revealed potential therapeutic applications, particularly in the fields of neuroprotection, anticancer, and antimicrobial activities. For example, compounds with related structures have been evaluated for their inhibitory activity against acetylcholinesterase, suggesting potential for treating neurological disorders (Saeedi et al., 2019). Additionally, the synthesis and evaluation of certain derivatives for antitumor activity underscore the potential of these compounds in cancer therapy (Tang & Fu, 2018).

Mechanistic Insights and Molecular Docking Studies

Studies often involve mechanistic insights into the biological activities of these compounds, including molecular docking studies to understand how they interact with biological targets. This approach is crucial for designing more effective and selective therapeutic agents. The research into selective acetylcholinesterase inhibitors includes computational studies to identify key interactions at the molecular level, which can guide the optimization of therapeutic candidates (Saeedi et al., 2019).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-7-5-14(6-8-16)17-11-21-18(24-17)19(23)22-10-9-13-3-1-2-4-15(13)12-22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOUICYCKRYRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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